molecular formula C11H12O2 B1622750 Methyl 2,3-dihydro-1H-indene-1-carboxylate CAS No. 26452-96-0

Methyl 2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B1622750
CAS No.: 26452-96-0
M. Wt: 176.21 g/mol
InChI Key: JQCVEFYPCNDKFW-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydro-1H-indene-1-carboxylate” is an organic compound with the IUPAC name “methyl 1-indanecarboxylate”. It has a CAS Number of 26452-96-0 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 . This indicates that the compound has a molecular weight of 176.22 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Polymer Science Applications

A study conducted by Cappelli et al. explored the synthesis and properties of benzofulvene derivatives related to Methyl 2,3-dihydro-1H-indene-1-carboxylate. These derivatives undergo spontaneous thermoreversible polymerization, resulting in polymers with functionalized indene units. These polymers exhibit notable properties such as thermoreversible polymerization/depolymerization, high solubility in common organic solvents, and the ability to form nanostructured macromolecular aggregates, showcasing their potential in advanced material applications (Cappelli et al., 2007).

Corrosion Inhibition

In the context of corrosion inhibition, Saady et al. investigated the anti-corrosive behavior of indanone derivatives, including compounds structurally related to this compound, on mild steel in hydrochloric acid solution. These compounds demonstrated excellent inhibitory properties, with efficiencies reaching up to 92%, indicating their potential as effective corrosion inhibitors in acidic environments (Saady et al., 2018).

Organic Synthesis

In the domain of organic synthesis, Zhu et al. reported a phosphine-catalyzed [4 + 2] annulation involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This study highlights the role of this compound and related compounds as valuable intermediates in synthesizing complex organic structures with complete regioselectivity and excellent yields, underscoring their importance in synthetic organic chemistry (Zhu et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCVEFYPCNDKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397149
Record name Methyl 2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-96-0
Record name Methyl 2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,3-dihydro-1H-indene-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl Chloride (0.95 mL, 13.0 mmol) was added to a room temperature solution of indane-1-carboxylic acid dissolved in 20 mL of dichloromethane. The reaction mixture was stirred at room temperature for 35 minutes after which time the volume was reduced by approximately 50% via a rotovap. Then 20 mL of methanol was added and the reaction was stirred at room temperature for 3 hours. Evaporation of the solvent and column chromatography (9/1 hexanes/EtOAc) afforded of methyl indane-1-carboxylate (2.2 g, 100%) as a colorless oil.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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